2-chloroethyl N-(2-bromophenyl)carbamate
Description
Contextualizing Carbamate (B1207046) Derivatives within Contemporary Organic and Medicinal Chemistry Research
Carbamate derivatives, characterized by the -NHCO-O- functional group, are a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov They are recognized for their chemical stability and their ability to act as peptide bond surrogates, which allows them to mimic or modulate the function of peptides and proteins. nih.govacs.org This property is crucial in drug design, where carbamates are incorporated into molecules to enhance their permeability across cell membranes and their stability against enzymatic degradation. nih.govresearchgate.net
The carbamate moiety is a key structural motif in numerous approved drugs and prodrugs, highlighting its therapeutic relevance. nih.govnoaa.gov Beyond pharmaceuticals, carbamates are widely used in agricultural chemicals, such as pesticides and herbicides, and as protecting groups for amines in organic synthesis. nih.govacs.org The versatility of the carbamate group allows for a wide range of structural modifications, enabling chemists to fine-tune the biological activity and physicochemical properties of molecules. researchgate.net
Overview of N-Aryl Carbamate Frameworks: Significance in Structure-Activity Relationship Studies
N-aryl carbamates, a subclass of carbamates where the nitrogen atom is attached to an aromatic ring, are of particular importance in structure-activity relationship (SAR) studies. nih.gov The aromatic ring provides a scaffold that can be systematically modified with various substituents to probe interactions with biological targets. nih.gov These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and efficacy. nih.govnih.gov
SAR studies on N-aryl carbamates have been instrumental in the development of enzyme inhibitors for various therapeutic areas. nih.gov By analyzing how different substituents on the aryl ring impact biological activity, researchers can build predictive models to design more potent and selective compounds. mdpi.comresearchgate.net The planarity and rigidity of the N-aryl group can also contribute to a more defined orientation of the molecule within a binding site, leading to improved target engagement. acs.org
Rationale for Investigating Halogenated Carbamates and Related N-Substituted Ethyleneamine Derivatives
The introduction of halogen atoms, such as bromine and chlorine in the case of 2-chloroethyl N-(2-bromophenyl)carbamate, is a common strategy in medicinal chemistry to modulate a compound's properties. Halogens can influence a molecule's conformation, metabolic stability, and binding affinity through various mechanisms, including steric effects and the formation of halogen bonds. mdpi.com
The investigation of halogenated carbamates is driven by the potential to enhance their biological activity and pharmacokinetic profile. For instance, the presence of halogens on the N-aryl ring can significantly impact the fungicidal activity of N-aryl carbamates. mdpi.com Furthermore, the 2-chloroethyl group is a reactive moiety that can participate in alkylation reactions, making compounds containing this group potential candidates for covalent inhibitors or as intermediates in the synthesis of more complex molecules. The study of related N-substituted ethyleneamine derivatives is also of interest, as these structures can be formed from or used as precursors to compounds like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroethyl N-(2-bromophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c10-7-3-1-2-4-8(7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQDLUQFTMEYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCCCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Chloroethyl N 2 Bromophenyl Carbamate and Analogues
Strategies for Carbamate (B1207046) Bond Formation
The formation of the carbamate bond is the crucial step in the synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate. Various methodologies have been developed to achieve this transformation, often relying on the reaction of an amine with a suitable carbonyl-containing electrophile.
A primary and widely used method for the synthesis of carbamates is the reaction of an amine with a chloroformate. In the case of this compound, this involves the reaction of 2-bromoaniline with 2-chloroethyl chloroformate. rutgers.edu This reaction is a type of acylation where the nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride and the formation of the carbamate linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
2-Chloroethyl chloroformate is a common reagent used in the synthesis of various carbamates and for derivatizing amines for analytical purposes, such as gas chromatography. wikipedia.orgsigmaaldrich.com Its synthesis is achieved through the reaction of ethylene oxide with phosgene. wikipedia.orgnih.gov
Table 1: Synthesis of Carbamates using Chloroformate Intermediates
| Amine | Chloroformate | Product |
|---|---|---|
| 2-Bromoaniline | 2-Chloroethyl chloroformate | This compound |
| Aniline | Ethyl chloroformate | Ethyl N-phenylcarbamate rutgers.edu |
The formation of this compound via the reaction of 2-bromoaniline and 2-chloroethyl chloroformate is a classic example of an acylation reaction. In this context, the 2-chloroethyl chloroformate acts as an acylating agent. The general principle involves the nucleophilic attack of the amino group of the substituted aniline on the carbonyl carbon of the chloroformate.
This method is analogous to the synthesis of N-(4-bromophenyl)-2-chloroacetamide, where 4-bromoaniline is acylated with 2-chloroacetyl chloride in the presence of a base like triethylamine. chemicalbook.com The reaction proceeds by the dropwise addition of the acyl chloride to a solution of the aniline, typically at a reduced temperature to control the reaction's exothermicity.
Beyond the use of chloroformates, several other general methods for the synthesis of N-aryl carbamates have been developed. These alternative approaches often aim to avoid the use of hazardous reagents like phosgene and its derivatives. nih.gov
One significant strategy involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate in the presence of an alcohol. mit.edumit.eduorganic-chemistry.orgorganic-chemistry.org This method generates an aryl isocyanate in situ, which is then trapped by the alcohol to form the desired N-aryl carbamate. This approach is versatile and provides access to a wide range of carbamates, including important protecting groups used in organic synthesis. mit.eduorganic-chemistry.org
Copper-catalyzed coupling reactions have also emerged as an efficient means of synthesizing N-aryl carbamates. organic-chemistry.orgresearchgate.net These methods can involve the coupling of aryl halides with potassium cyanate in an alcohol solvent or the reaction of azidoformates with boronic acids. organic-chemistry.org
Other approaches include:
The Hofmann rearrangement of aromatic amides, which can be conducted under green conditions using reagents like oxone and potassium chloride to generate an isocyanate intermediate that is subsequently trapped by an alcohol. nih.gov
The three-component coupling of amines, carbon dioxide, and alkyl halides, which offers a mild and efficient route to carbamates. nih.govorganic-chemistry.org
The reaction of arylamines with carbon dioxide in the presence of a dehydrating agent to form an isocyanate, which is then reacted with an alcohol. organic-chemistry.org
Table 2: General Synthetic Approaches for N-Aryl Carbamates
| Method | Key Reagents | Intermediate |
|---|---|---|
| Palladium-catalyzed cross-coupling | Aryl halide, sodium cyanate, alcohol, Pd catalyst | Aryl isocyanate mit.edumit.eduorganic-chemistry.org |
| Copper-catalyzed cross-coupling | Aryl halide, potassium cyanate, alcohol, Cu catalyst | Aryl isocyanate organic-chemistry.orgresearchgate.net |
| Hofmann Rearrangement | Aromatic amide, oxone, KCl, alcohol | Isocyanate nih.gov |
Precursor Synthesis and Derivatization Routes
The successful synthesis of this compound relies on the availability of its key precursors: a 2-chloroethanol derivative (in the form of 2-chloroethyl chloroformate) and a bromophenylamine scaffold (2-bromoaniline).
2-Chloroethanol is a crucial building block for the synthesis of 2-chloroethyl chloroformate. chlorohydrin.com Historically, it was produced on a large scale as a precursor to ethylene oxide. chlorohydrin.comchemcess.com The primary industrial method for its synthesis is the treatment of ethylene with hypochlorous acid. chemcess.comresearchgate.net This reaction is typically carried out by bubbling ethylene through an aqueous solution of chlorine and water, which establishes an equilibrium containing hypochlorous acid. chemcess.com
Alternative laboratory-scale preparations include:
The reaction of ethylene glycol with concentrated hydrochloric acid or hydrogen chloride gas. youtube.com
The direct reaction of ethylene oxide with hydrochloric acid. chlorohydrin.com
2-Chloroethanol itself can be used in various other synthetic applications, including the preparation of dyes and pharmaceuticals. chlorohydrin.comresearchgate.net
2-Bromoaniline is the aromatic amine precursor required for the synthesis of this compound. There are several established routes for the preparation of 2-bromoaniline:
Reduction of o-Nitrobromobenzene: This is a common method where ortho-nitro-bromobenzene is reduced to 2-bromoaniline using reagents such as iron powder in the presence of an acid like hydrobromic acid or hydrochloric acid. guidechem.comchemicalbook.com The ortho-nitro-bromobenzene precursor can be synthesized from ortho-nitroaniline via a diazotization reaction followed by a Sandmeyer reaction. guidechem.com
Direct Bromination of Aniline: While direct bromination of aniline tends to produce a mixture of ortho and para isomers, with the para isomer being the major product, it is possible to obtain 2-bromoaniline through this route, followed by separation. askfilo.com
From Bromobenzene: A multi-step synthesis starting from bromobenzene can also yield 2-bromoaniline. This can involve sulfonation to block the para position, followed by nitration, reduction of the nitro group, and finally, removal of the sulfonic acid group. stackexchange.comechemi.com Another approach is the direct nitration of bromobenzene and subsequent chromatographic separation of the ortho and para isomers, followed by reduction. stackexchange.comechemi.com
Table 3: Comparison of Synthetic Routes to 2-Bromoaniline
| Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| o-Nitroaniline | Diazotization, Sandmeyer reaction, Reduction | Classic and well-established route guidechem.com | Potential for side reactions and by-product formation guidechem.com |
| Aniline | Direct bromination | Fewer steps askfilo.com | Poor regioselectivity, mixture of isomers |
Methods for Introducing Halogen Substitutions on Aromatic Rings
The introduction of halogen atoms onto the aromatic ring of N-phenylcarbamates is a crucial step in the synthesis of compounds like this compound. Electrophilic aromatic substitution (EAS) is the most common method for this transformation. The carbamate group (-NHCOO-) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby increasing its nucleophilicity. chemistrytalk.orgorganicchemistrytutor.com
However, the regioselectivity of halogenation can be influenced by several factors, including the nature of the halogenating agent, the reaction conditions, and the presence of other substituents on the ring. mdpi.com For instance, bromination of an N-phenylcarbamate would be expected to yield a mixture of ortho- and para-brominated products. To achieve specific regioselectivity, such as the ortho-bromination required for this compound, directing group strategies or the use of pre-functionalized starting materials, like 2-bromoaniline, are often employed.
In a directed metalation approach, the carbamate group can act as a directed metalation group (DMG), facilitating lithiation at the ortho position, followed by quenching with an electrophilic bromine source. nih.govacs.org This method offers high regioselectivity. Alternatively, the synthesis can commence from a commercially available halo-substituted aniline. For example, 2-bromoaniline can be converted to 2-bromophenyl isocyanate, which then reacts with an appropriate alcohol to form the desired carbamate.
Table 1: Regioselectivity in Electrophilic Bromination of a Substituted Aniline Derivative
| Electrophile / Conditions | Major Product(s) | Comments |
| Br₂ / Acetic Acid | Ortho- and Para-isomers | Classic electrophilic aromatic substitution with poor regioselectivity. |
| N-Bromosuccinimide (NBS) | Para-isomer favored | Milder brominating agent, can offer improved selectivity. mdpi.com |
| 1. s-BuLi, TMEDA, THF, -78 °C; 2. Br₂ | Ortho-isomer | Directed ortho-metalation provides high regioselectivity. nih.gov |
Advanced Synthetic Techniques for Analogous Structures
The synthesis of analogues of this compound often requires more sophisticated methods to achieve desired structural complexity and selectivity.
Base-Mediated Coupling Reactions
Base-mediated reactions are pivotal in the synthesis and transformation of carbamates. For instance, the intramolecular cyclization of 2-haloethyl N-arylcarbamates to form 2-oxazolidinones is a well-documented transformation. nih.gov This reaction proceeds via an intramolecular Williamson ether synthesis, where the carbamate nitrogen, upon deprotonation by a base, acts as a nucleophile, displacing the halide on the ethyl side chain. The choice of base and reaction conditions can significantly influence the yield and rate of this cyclization.
Furthermore, base-mediated intermolecular coupling reactions can be employed to build more complex carbamate structures. For example, the reaction of a deprotonated carbamate with an electrophile can lead to N-alkylation or N-arylation.
Alkylation and Arylation Strategies in Carbamate Chemistry
The nitrogen atom of the carbamate group can be further functionalized through alkylation and arylation reactions. N-alkylation of carbamates can be achieved using various alkylating agents in the presence of a base. epa.gov For instance, the use of cesium carbonate and tetrabutylammonium iodide (TBAI) has been shown to be effective for the selective N-alkylation of carbamates. epa.gov More advanced methods, such as iridium-catalyzed N-alkylation using alcohols as alkylating agents, offer an atom-economical alternative. researchgate.net
N-arylation of carbamates is often accomplished using transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming the N-aryl bond. nih.govorganic-chemistry.orgmit.edu This methodology allows for the coupling of a wide range of aryl halides or triflates with the carbamate nitrogen, providing access to a diverse library of N-aryl carbamates. nih.govorganic-chemistry.orgmit.edu
Table 2: Comparison of N-Alkylation and N-Arylation Methods for Carbamates
| Reaction Type | Reagents and Conditions | Advantages | Disadvantages |
| N-Alkylation | Alkyl halide, Cs₂CO₃, TBAI | Mild conditions, high selectivity. epa.gov | Requires stoichiometric base. |
| Alcohol, [Cp*IrCl₂]₂, NaOAc | Atom-economical, solvent-free conditions. researchgate.net | Requires a precious metal catalyst. | |
| N-Arylation | Aryl halide/triflate, Pd catalyst, ligand, base | Broad substrate scope, high efficiency. nih.govorganic-chemistry.org | Catalyst and ligand can be expensive. |
Chemo- and Regioselective Considerations in Synthetic Pathways
In molecules with multiple functional groups, chemo- and regioselectivity are paramount. For the synthesis of halogenated aryl carbamates, the timing of the halogenation step is a key consideration. Halogenating the aniline precursor before carbamate formation ensures a defined regiochemistry.
In palladium-catalyzed cross-coupling reactions for N-arylation, the choice of ligand and reaction conditions can be tuned to achieve chemoselectivity, allowing the reaction to proceed in the presence of other sensitive functional groups. organic-chemistry.org For instance, certain ligands may promote the coupling of aryl chlorides over aryl bromides, or tolerate ester and amide functionalities within the substrates. mit.edu
The carbamate group itself can act as a directing group in electrophilic aromatic substitution, influencing the position of incoming electrophiles. nih.govacs.org This directing effect can be exploited to synthesize polysubstituted aromatic carbamates with high regiocontrol. nih.govacs.org
Chemical Reactivity and Mechanistic Pathways
The carbamate ester linkage is susceptible to hydrolysis, and the mechanism of this cleavage is highly dependent on the structure of the carbamate and the reaction conditions.
Hydrolysis Mechanisms of Carbamate Esters (e.g., BAc2, E1cB pathways)
The hydrolysis of carbamate esters in basic conditions can proceed through two primary mechanistic pathways: the bimolecular acyl-carbon cleavage (BAc2) mechanism and the elimination-conjugate base (E1cB) mechanism. nih.govresearchgate.net
The BAc2 mechanism is analogous to the saponification of esters. It involves the nucleophilic attack of a hydroxide ion at the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. nih.govresearchgate.net Subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond and the formation of a carbamic acid and an alcohol. This pathway is generally favored for N,N-disubstituted carbamates, where the nitrogen atom lacks a proton. nih.gov
The E1cB mechanism is prevalent for N-monosubstituted carbamates, especially those with a good leaving group on the oxygen. nih.govrsc.org This pathway involves a two-step process. First, a base abstracts the acidic proton from the carbamate nitrogen to form a conjugate base (an N-anion). nih.govrsc.org In the second, rate-determining step, this anion eliminates the leaving group (the alcohol moiety) to form a highly reactive isocyanate intermediate. nih.govrsc.org The isocyanate is then rapidly hydrolyzed by water to the corresponding carbamic acid, which decarboxylates to yield the amine. The presence of electron-withdrawing groups on the aryl ring of an aryl carbamate can facilitate the E1cB pathway by increasing the acidity of the N-H proton and stabilizing the anionic intermediate.
Table 3: Factors Influencing the Hydrolysis Mechanism of Carbamate Esters
| Factor | Favors BAc2 | Favors E1cB | Rationale |
| N-Substitution | N,N-disubstituted | N-monosubstituted | The absence of an acidic N-H proton prevents the initial deprotonation step of the E1cB pathway. nih.gov |
| Leaving Group | Poor leaving group | Good leaving group | A better leaving group facilitates the elimination step in the E1cB mechanism. rsc.org |
| Aryl Substituents | Electron-donating groups | Electron-withdrawing groups | Electron-withdrawing groups increase the acidity of the N-H proton, favoring the formation of the conjugate base for the E1cB pathway. |
The distinction between these mechanisms can be probed experimentally, for example, through Hammett plots. A large positive ρ value for the hydrolysis of a series of substituted aryl carbamates is indicative of the E1cB mechanism, as there is significant negative charge buildup on the leaving group in the transition state of the rate-determining step. nih.govresearchgate.net Conversely, a smaller ρ value is more consistent with the BAc2 mechanism. nih.gov
Influence of Substituents on Reaction Kinetics and Product Formation
The reactivity of aryl carbamates, including analogues of this compound, is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density distribution within the molecule, thereby affecting the rates of reaction and, in some cases, the nature of the products formed. The electronic effects of these substituents are often quantified using the Hammett equation, which provides a framework for understanding structure-reactivity relationships.
In the transesterification of O-methyl-N-aryl carbamates, studies have shown that the presence of electron-withdrawing groups on the aryl moiety accelerates the reaction. rsc.org This is consistent with a mechanism where the rate-determining step involves a nucleophilic attack on the carbonyl carbon. Electron-withdrawing substituents increase the electrophilicity of this carbon, making it more susceptible to attack. rsc.org
Conversely, in the context of reductively-initiated fragmentation of nitrobenzyl carbamates, a different trend is observed. These compounds are designed to release a therapeutic agent upon reduction of the nitro group to a hydroxylamine, which then fragments. A systematic study on the fragmentation of 2-, 3-, and α-substituted 4-nitrobenzyl carbamates revealed that electron-donating substituents on the benzyl ring accelerate the fragmentation process. rsc.org This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon in the transition state of the fragmentation reaction. rsc.org The relationship between the substituent's electronic properties (represented by the Hammett constant, σ) and the fragmentation half-life (Mt1/2) was quantitatively described by the equation: log(Mt1/2) = 0.57σ + 1.30. rsc.org
The table below illustrates the effect of various substituents on the fragmentation half-life of model hydroxylaminobenzyl carbamates.
| Substituent Position | Substituent | Hammett Constant (σ) | Maximum Half-Life (Mt1/2) in minutes |
| - | H (Parent) | 0.00 | 16.0 |
| α | -CH₃ | - | 9.5 |
| 2' | -OCH₃ | -0.27 (σp) | 9.0 |
| 2' | -CH₃ | -0.17 (σp) | 11.5 |
| 3' | -OCH₃ | +0.12 (σm) | 19.5 |
| 3' | -CH₃ | -0.07 (σm) | 14.5 |
Data compiled from a study on substituted 4-nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. rsc.org
These findings demonstrate that the kinetic profile of reactions involving aryl carbamates can be finely tuned by strategic placement of substituents on the aromatic ring, allowing for the rational design of molecules with specific reactivity patterns.
Potential for Electrophilic Reactivity and Molecular Alkylation of the 2-Chloroethyl Moiety
The 2-chloroethyl group attached to the carbamate nitrogen, as seen in this compound, confers significant potential for electrophilic reactivity and molecular alkylation. This reactivity is characteristic of nitrogen mustards and related compounds containing a (2-chloroethyl)amine moiety. acs.org The mechanism typically involves an intramolecular cyclization where the nitrogen atom displaces the chloride ion, forming a highly reactive aziridinium electrophile in situ. acs.org This strained, three-membered ring is a potent electrophile that readily reacts with a wide range of biological nucleophiles. acs.org
However, the reactivity of the 2-chloroethyl group is modulated by the electronic nature of the group attached to the nitrogen. In the case of carbamates, the electron-withdrawing nature of the carbonyl group can influence the formation of the aziridinium intermediate. Studies on various nitrogen mustards have shown that an electron-withdrawing carbamate group can diminish reactivity by preventing the formation of the reactive aziridinium ion. acs.org This suggests that the electrophilic potential of the 2-chloroethyl moiety in this compound is present but may be attenuated compared to analogous compounds with more electron-donating groups on the nitrogen.
Despite this potential attenuation, the 2-chloroethyl group remains a source of alkylating activity. Compounds like chlorambucil, which contains an N,N-bis(2-chloroethyl) group, are known to alkylate nucleophilic sites on biomolecules such as DNA. nih.gov The primary site of alkylation on 2'-deoxyguanosine is the N7 position, leading to the formation of various adducts. nih.gov This demonstrates the capacity of the 2-chloroethyl group to engage in covalent bond formation with nucleophiles, a key aspect of its biological and chemical activity. The hydrolysis and alkylation rates of related S-(2-haloethyl)-L-cysteine analogs also point to the formation of a cyclic intermediate as a critical step in their reaction mechanism. nih.gov
The general scheme for the activation of a 2-chloroethyl amine and subsequent alkylation is as follows:
Intramolecular Cyclization: The nitrogen lone pair attacks the adjacent carbon, displacing the chloride to form a cyclic aziridinium ion.
Nucleophilic Attack: A nucleophile (Nu:) attacks one of the carbons of the strained aziridinium ring, opening it and forming a stable covalent bond.
This reactivity makes the 2-chloroethyl moiety a key functional group in the design of molecules intended for covalent modification of specific targets.
Oxidative and Reductive Transformations of Related Carbamate Derivatives
Carbamate derivatives are susceptible to both oxidative and reductive transformations, which can be achieved through various chemical and electrochemical methods. These reactions can lead to either functional group modification or cleavage of the carbamate linkage.
Oxidative Transformations: Electrochemical oxidation provides a powerful method for the functionalization of carbamates. The Shono oxidation, for instance, is an anodic oxidation process that can convert protected amines, including carbamates, into useful intermediates like enecarbamates or iminium ions. researchgate.net The proposed mechanism for this transformation involves the initial formation of an (alkoxycarbonyl)amino radical cation. This intermediate then undergoes proton loss to generate an α-amino radical, which is subsequently oxidized by another electron transfer to yield a reactive iminium ion. researchgate.net These iminium ions can be trapped by nucleophiles to form a variety of functionalized products. Additionally, photoredox catalysis in the presence of a copper catalyst has been utilized for the oxidative functionalization of the terminal C–H bond in amine derivatives, including carbamates, under mild conditions using molecular oxygen as the oxidant. acs.org
Reductive Transformations: The carbamate group can also undergo reductive cleavage. A mild and efficient method for the reductive cleavage of aryl O-carbamates to their corresponding phenols utilizes the Schwartz reagent (zirconocene hydrochloride). figshare.com This method is highly selective and tolerates a wide array of other functional groups. The reaction provides a strategic link to directed ortho metalation chemistry, where the carbamate group acts as a directed metalation group to functionalize the aromatic ring, followed by its reductive removal to yield the substituted phenol. figshare.com
The table below summarizes key oxidative and reductive transformations applicable to carbamate derivatives.
| Transformation | Method | Reagent/Conditions | Key Intermediate(s) | Product(s) |
| Oxidation | Shono Oxidation | Electrochemical (Anodic) | Radical cation, Iminium ion | Enecarbamates, α-Functionalized amines |
| Oxidation | Photoredox Catalysis | CuCl₂, Visible light, O₂ | - | C-H functionalized products |
| Reduction | Reductive Cleavage | Chemical | Schwartz Reagent (Cp₂ZrHCl) | - |
These oxidative and reductive methodologies highlight the versatility of the carbamate functional group, allowing it to serve not only as a protecting group but also as a reactive handle for diverse chemical modifications.
Advanced Spectroscopic and Structural Elucidation of 2 Chloroethyl N 2 Bromophenyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides insights into the number of different types of protons and their neighboring environments. In 2-chloroethyl N-(2-bromophenyl)carbamate, distinct signals are expected for the aromatic protons, the N-H proton of the carbamate (B1207046) group, and the two methylene groups of the 2-chloroethyl chain.
The protons on the 2-bromophenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the presence of the bromo and carbamate substituents, these four protons will be chemically non-equivalent and will likely exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with their neighbors. The N-H proton of the carbamate linkage typically gives rise to a broad singlet in the region of δ 8.0-9.5 ppm, with its chemical shift being sensitive to solvent and concentration.
The two methylene groups of the 2-chloroethyl moiety will appear as two distinct triplets. The methylene group adjacent to the oxygen atom (-O-CH₂-) is expected to be deshielded and resonate at approximately δ 4.4-4.6 ppm. The methylene group adjacent to the chlorine atom (-CH₂-Cl) will also be deshielded and is predicted to appear at around δ 3.7-3.9 ppm. The coupling between these two adjacent methylene groups results in a triplet splitting pattern for each signal, with a typical coupling constant (J) of around 6-7 Hz.
¹H NMR Data Table (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 7.0 - 8.5 | m |
| NH | 8.0 - 9.5 | br s |
| O-CH₂ | 4.4 - 4.6 | t |
| CH₂-Cl | 3.7 - 3.9 | t |
Abbreviations: m = multiplet, br s = broad singlet, t = triplet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. For this compound, nine distinct carbon signals are anticipated.
The carbonyl carbon of the carbamate group is the most deshielded and is expected to appear in the range of δ 152-155 ppm. The aromatic carbons of the 2-bromophenyl ring will resonate in the region of δ 115-140 ppm. The carbon atom directly attached to the bromine atom (C-Br) will be found around δ 115-120 ppm, while the carbon attached to the nitrogen atom (C-N) will be in the δ 135-140 ppm range. The other aromatic carbons will have chemical shifts influenced by their position relative to the substituents.
The methylene carbon of the 2-chloroethyl group bonded to the oxygen atom (-O-CH₂) is expected at approximately δ 65-70 ppm. The methylene carbon attached to the chlorine atom (-CH₂-Cl) will be more shielded and is predicted to be in the range of δ 40-45 ppm. libretexts.org
¹³C NMR Data Table (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 152 - 155 |
| Aromatic C-N | 135 - 140 |
| Aromatic C-H | 120 - 132 |
| Aromatic C-Br | 115 - 120 |
| O-CH₂ | 65 - 70 |
| CH₂-Cl | 40 - 45 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings. For this compound, a cross-peak is expected between the signals of the -O-CH₂- and -CH₂-Cl protons, confirming their connectivity within the ethyl chain. Cross-peaks would also be observed between adjacent aromatic protons, aiding in the assignment of the substitution pattern on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. nanalysis.com It would show correlations between the -O-CH₂- protons and the corresponding carbon signal, the -CH₂-Cl protons and its carbon, and each aromatic proton with its respective aromatic carbon. This allows for the direct assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key expected correlations for this molecule include:
The N-H proton showing a correlation to the carbonyl carbon (C=O) and the aromatic carbons ortho and para to the nitrogen.
The -O-CH₂- protons showing a correlation to the carbonyl carbon (C=O).
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
N-H Stretching: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the carbamate group. rsc.org
C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. Aliphatic C-H stretching from the methylene groups will be observed as medium to strong bands just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.
C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in carbamates is expected in the region of 1690-1730 cm⁻¹. rsc.org
N-H Bending and C-N Stretching: The N-H bending vibration usually appears around 1520-1560 cm⁻¹, often coupled with C-N stretching.
C-O Stretching: Two C-O stretching bands are anticipated for the carbamate ester group, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
C-Br and C-Cl Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 600-700 cm⁻¹. The C-Cl stretching vibration will also be in the fingerprint region, generally in the range of 650-800 cm⁻¹.
FT-IR Data Table (Predicted)
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| C=O Stretch | 1690 - 1730 | Strong |
| N-H Bend | 1520 - 1560 | Medium |
| C-O Stretch | 1200 - 1250 & 1000 - 1050 | Strong |
| C-Cl Stretch | 650 - 800 | Medium |
| C-Br Stretch | 600 - 700 | Medium |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. For this compound, the following features are expected:
Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic Raman bands. A strong band corresponding to the ring breathing mode is expected around 1000 cm⁻¹. Other ring stretching vibrations will be observed in the 1580-1610 cm⁻¹ region.
C=O Stretching: The carbonyl stretch, while strong in the IR, will likely be a weaker but still observable band in the Raman spectrum in the 1690-1730 cm⁻¹ range.
C-Br and C-Cl Stretching: The C-Br and C-Cl stretching vibrations are often more prominent in the Raman spectrum compared to the IR and would be expected in the lower frequency region (below 800 cm⁻¹).
The combination of these advanced spectroscopic techniques provides a robust and detailed structural characterization of this compound, enabling a thorough understanding of its molecular architecture.
Potential Energy Distribution (PED) Analysis in Vibrational Studies
Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a detailed and quantitative assignment of vibrational spectra, such as those obtained from Infrared (IR) and Raman spectroscopy. nih.gov This analysis correlates the theoretically calculated vibrational frequencies, typically derived from Density Functional Theory (DFT) calculations, with the specific internal motions of the molecule, including bond stretching, angle bending, and torsional movements. researchgate.net
For a molecule like this compound, a PED analysis would allow for the unambiguous assignment of complex vibrational modes. The process involves defining a set of non-redundant local symmetry coordinates that describe the molecule's fundamental vibrations. Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used to automate the process of defining these coordinates and calculating the PED matrix. nih.gov
The analysis quantifies the contribution of each internal coordinate to a specific normal mode of vibration. For instance, in the vibrational spectrum of this compound, PED analysis would be instrumental in:
Assigning Carbonyl Group Vibrations: Differentiating the C=O stretching mode, which is expected to be a strong band in the IR spectrum, from other nearby vibrations.
Identifying N-H and C-N Vibrations: Quantifying the contribution of N-H bending and C-N stretching modes, which are characteristic of the carbamate linkage.
Characterizing Phenyl Ring Modes: Assigning the various C-C stretching and C-H bending modes within the 2-bromophenyl ring.
Elucidating Chloroethyl Group Motions: Pinpointing the C-Cl stretching and various CH2 rocking and twisting modes associated with the chloroethyl moiety.
By providing a percentage contribution of each internal coordinate to the total potential energy of a given vibrational mode, PED analysis moves beyond simple qualitative assignments and offers a precise understanding of the molecule's dynamic behavior. nih.govresearchgate.net
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy and precision. For this compound, with the molecular formula C9H9BrClNO2, HRMS provides an experimental mass that can be compared against the theoretically calculated monoisotopic mass.
The ability of HRMS to resolve small mass differences is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas. This high resolving power ensures a high degree of confidence in the compound's identification.
Interactive Data Table: Theoretical Mass of this compound
| Property | Value |
| Molecular Formula | C9H9BrClNO2 |
| Monoisotopic Mass | 276.95053 Da |
| Nominal Mass | 277 Da |
| Common Adducts | [M+H]+, [M+Na]+, [M+K]+ |
| Theoretical [M+H]+ | 277.95781 Da |
| Theoretical [M+Na]+ | 299.93975 Da |
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Fragmentation Patterns
The fragmentation behavior of this compound differs significantly depending on the ionization technique employed.
Electron Ionization (EI-MS): EI is a high-energy "hard" ionization technique that typically results in extensive fragmentation of the analyte molecule. libretexts.org The molecular ion (M•+) may be weak or entirely absent. The fragmentation pattern provides a detailed structural fingerprint of the molecule. For this compound, key fragmentation pathways would likely include:
Alpha Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of characteristic acylium ions.
Loss of the Chloroethyl Group: Fragmentation involving the cleavage of the ester bond, resulting in the loss of a chloroethoxy radical or related neutral species.
McLafferty Rearrangement: If sterically possible, a hydrogen atom transfer from the ethyl chain to the carbonyl oxygen, followed by cleavage, could occur.
Cleavage of the Carbamate Bond: Scission of the N-C bond, separating the bromophenyl ring from the carbamate moiety.
Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that imparts minimal excess energy to the molecule, typically resulting in an abundant ion corresponding to the protonated molecule [M+H]+ or adducts such as the sodium adduct [M+Na]+. nih.gov Structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is selected and fragmented via collision-induced dissociation (CID). nih.govrsc.orgresearchgate.net The resulting product ions are generally formed through lower-energy pathways compared to EI. rsc.org Likely CID fragmentation pathways for the [M+H]+ ion of this compound would include:
Neutral Loss of Chloroethene: A common pathway for chloroethyl esters, leading to the formation of a protonated carbamic acid which may further fragment.
Neutral Loss of HCl: Elimination of hydrogen chloride from the chloroethyl group.
Loss of the Entire Side Chain: Cleavage of the ester oxygen-carbonyl carbon bond to yield an ion corresponding to protonated 2-bromoaniline.
Interactive Data Table: Predicted Key Fragments in MS Analysis
| Ionization | Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Structure/Loss |
| EI | 276.95 (M•+) | 170.96 | [Br-C6H4-NH2]•+ (2-bromoaniline radical cation) |
| EI | 276.95 (M•+) | 198.94 | [Br-C6H4-NCO]•+ (Bromophenyl isocyanate radical cation) |
| EI | 276.95 (M•+) | 63.02 | [CH2CH2Cl]+ (Chloroethyl cation) |
| ESI-MS/MS | 277.96 ([M+H]+) | 215.99 | [M+H - C2H3Cl]+ (Loss of chloroethene) |
| ESI-MS/MS | 277.96 ([M+H]+) | 171.97 | [Br-C6H4-NH3]+ (Protonated 2-bromoaniline) |
Predicted Collision Cross Section (CCS) Values for Isomer Differentiation
Collision Cross Section (CCS) is a physicochemical property that describes the shape and size of an ion in the gas phase. researchgate.net It is determined using ion mobility spectrometry (IMS), often coupled with mass spectrometry. researchgate.net CCS values are highly reproducible and can serve as an additional descriptor to increase confidence in compound identification, particularly for differentiating between isomers. nih.govmdpi.com
Isomers such as this compound, 2-chloroethyl N-(3-bromophenyl)carbamate, and 2-chloroethyl N-(4-bromophenyl)carbamate have identical molecular formulas and exact masses, making them indistinguishable by mass spectrometry alone. However, the different substitution patterns on the phenyl ring result in distinct three-dimensional structures. These structural differences lead to unique CCS values, allowing for their separation and differentiation by IMS. mdpi.com
Machine learning models and databases like CCSbase can provide predicted CCS values for various adducts of a molecule. researchgate.netuni.lu These predictions are valuable for the tentative identification of compounds where authentic standards are unavailable. nih.govresearchgate.net
Interactive Data Table: Predicted CCS Values for the Isomeric 2-chloroethyl N-(4-bromophenyl)carbamate
| Adduct Type | Adduct m/z | Predicted CCS (Ų) |
| [M+H]+ | 277.95781 | 148.7 |
| [M+Na]+ | 299.93975 | 160.2 |
| [M-H]- | 275.94325 | 154.8 |
| [M+K]+ | 315.91369 | 147.7 |
Note: Data presented is for the 4-bromo isomer, as a reference for the expected values for the 2-bromo target compound. Slight but measurable differences in CCS values are expected between the 2-bromo, 3-bromo, and 4-bromo isomers due to their different conformations. uni.lu
X-ray Crystallography and Solid-State Analysis
Determination of Molecular Conformation and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. nih.gov
While the specific crystal structure for this compound is not available, analysis of closely related compounds, such as Methyl N-(2-bromo-4-chlorophenyl)carbamate, reveals key structural features that are likely to be conserved. researchgate.net
Molecular Conformation: The structure would consist of a planar bromophenyl ring connected to a relatively planar carbamate unit (-NH-C(=O)-O-). researchgate.net A key conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of the carbamate group. In analogous structures, this angle is typically significant, indicating a non-coplanar arrangement. researchgate.net The 2-chloroethyl group would exhibit flexibility, with torsion angles defining the orientation of the C-C and C-Cl bonds.
Interactive Data Table: Representative Crystallographic Data from an Analogous Compound (Methyl N-(2-bromo-4-chlorophenyl)carbamate)
| Parameter | Value | Significance |
| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P-1 | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 4.66 Å, b = 9.46 Å, c = 11.99 Å | Defines the size and shape of the repeating unit in the crystal. |
| Dihedral Angle | 32.73° | Angle between the bromochlorophenyl ring and the methyl carbamate unit. |
| Key Interaction | N-H···O Hydrogen Bond | Primary interaction forming chains of molecules parallel to the direction. |
Note: Data from the closely related structure Methyl N-(2-bromo-4-chlorophenyl)carbamate is used to illustrate the type of information obtained from an X-ray crystallographic analysis. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. The resulting surface provides a unique three-dimensional picture of the molecular environment and highlights the nature and extent of intermolecular contacts.
For this compound, the Hirshfeld surface is mapped with various properties, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). The dnorm surface is particularly informative, as it combines di and de with the van der Waals radii of the interacting atoms. Red regions on the dnorm surface indicate close contacts with negative values, white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.
Key Intermolecular Interactions in this compound:
Based on the functional groups present in this compound (a bromo-substituted phenyl ring, a carbamate linkage with an N-H group, a C=O group, and a chloroethyl chain), the following intermolecular interactions are anticipated and can be quantified using Hirshfeld surface analysis:
H···H Contacts: These are typically the most abundant interactions in organic crystals, arising from the interactions between hydrogen atoms on adjacent molecules. They are characterized by a large, diffuse region in the center of the fingerprint plot.
C-H···O Interactions: The hydrogen atoms of the phenyl ring and the ethyl chain can act as hydrogen bond donors to the carbonyl oxygen atom of the carbamate group in a neighboring molecule. These appear as distinct "wings" in the fingerprint plot.
N-H···O Hydrogen Bonds: The N-H group of the carbamate is a classical hydrogen bond donor, and it is expected to form strong hydrogen bonds with the carbonyl oxygen of an adjacent molecule. These interactions are visible as sharp spikes on the fingerprint plot at low di and de values.
Br···H/H···Br Contacts: The bromine atom can participate in halogen bonding and other weaker contacts with hydrogen atoms of neighboring molecules.
Cl···H/H···Cl Contacts: Similar to bromine, the chlorine atom can also engage in interactions with hydrogen atoms.
C-H···π Interactions: The hydrogen atoms can interact with the π-system of the bromophenyl ring.
Interactive Data Table: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Intermolecular Contact Type | Predicted Contribution (%) | Key Features on 2D Fingerprint Plot |
| H···H | ~40-50% | Large, diffuse central region |
| C-H···O / O···H | ~15-25% | Distinct wings |
| N-H···O / O···H | ~10-15% | Sharp spikes at low di/de |
| Br···H / H···Br | ~5-10% | Symmetrical wings |
| Cl···H / H···Cl | ~5-10% | Symmetrical wings |
| C···H / H···C | ~5-10% | Wings on either side of the diagonal |
| Other (C···C, Br···C, etc.) | <5% | Various smaller features |
Note: The exact percentages are hypothetical and would require experimental crystallographic data for precise calculation.
Topological Investigations (AIM, RDG) of Electron Density
To gain deeper insight into the nature of the chemical bonds and non-covalent interactions, topological analyses of the electron density, such as Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis, are employed. These methods are based on the calculated electron density (ρ(r)) and its derivatives.
Atoms in Molecules (AIM) Analysis:
The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. The analysis focuses on the properties at bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide crucial information about the nature of the interaction.
For covalent bonds , ρ(r) is high, and ∇²ρ(r) is large and negative.
For closed-shell interactions (like hydrogen bonds, van der Waals forces, and halogen bonds), ρ(r) is relatively low, and ∇²ρ(r) is positive.
The energy density relationship, specifically the ratio of kinetic energy density G(r) to potential energy density V(r) at the BCP, can further classify the interactions.
Interactive Data Table: Expected AIM Parameters for Interactions in this compound
| Interaction | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Nature of Interaction |
| N-H···O | 0.02 - 0.04 | > 0 | Strong hydrogen bond (partially covalent character) |
| C-H···O | 0.005 - 0.015 | > 0 | Weak to moderate hydrogen bond |
| C-H···Br | < 0.01 | > 0 | Weak van der Waals / weak hydrogen bond |
| C-H···Cl | < 0.01 | > 0 | Weak van der Waals / weak hydrogen bond |
| Br···Br/Cl | Variable | > 0 | Halogen-halogen interaction |
Note: These are typical ranges and the actual values would depend on the specific geometry from a crystal structure determination.
Reduced Density Gradient (RDG) Analysis:
RDG analysis is a powerful method for visualizing non-covalent interactions in real space. It is based on plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian of the electron density.
The resulting plot typically shows:
Strong attractive interactions (e.g., hydrogen bonds) as spikes in the low-density, negative sign(λ₂)ρ region.
Weak van der Waals interactions as spikes in the low-density, near-zero sign(λ₂)ρ region.
Strong repulsive interactions (steric clashes) as spikes in the low-density, positive sign(λ₂)ρ region.
For this compound, the RDG analysis would visually confirm the presence and nature of the N-H···O hydrogen bonds, weaker C-H···O, C-H···Br, and C-H···Cl interactions, and the broad van der Waals contacts that stabilize the crystal packing. The resulting 3D isosurfaces would provide a clear and intuitive map of these interactions within the molecular assembly.
Computational and Theoretical Investigations of 2 Chloroethyl N 2 Bromophenyl Carbamate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-chloroethyl N-(2-bromophenyl)carbamate, DFT calculations offer a detailed understanding of its geometric, electronic, and spectroscopic properties.
Optimized Molecular Geometries and Conformational Analysis
The optimization of the molecular geometry of this compound using DFT, typically with a basis set such as B3LYP/6-31G+(d,p), reveals the most stable three-dimensional arrangement of its atoms. tandfonline.com The carbamate (B1207046) group itself can exist in syn and anti conformations due to the partial double bond character of the C-N bond, which restricts free rotation. nih.gov The energy difference between these rotamers is generally low, allowing for the existence of multiple stable conformers. nih.gov
Table 1: Predicted Bond Lengths and Angles for Key Structural Features of this compound (Illustrative Data based on similar structures)
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-N (amide) Bond Length | ~1.36 Å |
| N-H Bond Length | ~1.01 Å |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.79 Å |
| O-C-N Bond Angle | ~110° |
| C-N-H Bond Angle | ~120° |
| Dihedral Angle (Phenyl-Carbamate) | 40-60° |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-bromophenyl ring, with some contribution from the nitrogen and oxygen atoms of the carbamate group. semanticscholar.org Conversely, the LUMO is likely distributed over the carbonyl group and the phenyl ring, which can act as electron-accepting regions. semanticscholar.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
Table 2: Predicted Electronic Properties of this compound (Illustrative Data)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Band Gap | 4.5 to 5.5 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the most negative potential (typically colored red or yellow) is anticipated around the carbonyl oxygen and the bromine atom, indicating these are sites prone to electrophilic attack. The hydrogen atom of the N-H group is expected to exhibit a positive potential (colored blue), making it a potential hydrogen bond donor. The chloroethyl moiety will also influence the electrostatic potential distribution.
Prediction of Spectroscopic Data (IR, Raman, NMR, UV-Vis) and Validation with Experimental Results
DFT calculations can accurately predict various spectroscopic properties of molecules. Theoretical vibrational spectra (IR and Raman) can be computed, and the frequencies are often scaled to improve agreement with experimental data. nih.gov For this compound, characteristic vibrational modes would include the N-H stretch, C=O stretch, and vibrations associated with the aromatic ring and the C-Cl and C-Br bonds. nih.govphyschemres.org
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the molecular structure. physchemres.org Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for UV-Vis absorption spectra. uwa.edu.au
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300-3400 |
| C=O | Stretching | 1700-1730 |
| C-N | Stretching | 1200-1300 |
| C-O | Stretching | 1050-1150 |
| Aromatic C=C | Stretching | 1400-1600 |
| C-Cl | Stretching | 650-750 |
| C-Br | Stretching | 500-600 |
Analysis of Chemical Reactivity Descriptors (e.g., Fukui functions)
Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. nih.gov Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack, while the nitrogen and oxygen atoms are susceptible to electrophilic attack.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. nih.gov Carbamate-containing compounds are well-known inhibitors of enzymes like acetylcholinesterase (AChE). tandfonline.comnih.gov
Molecular docking studies of this compound with a relevant biological target would involve placing the molecule into the active site of the protein to identify the most favorable binding pose. The interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine and chlorine atoms), would be analyzed to understand the basis of its potential biological activity. acs.orgmdpi.com
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time in a simulated physiological environment. mdpi.comnih.gov MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more dynamic and accurate picture of the interaction. mdpi.comnih.gov
Ligand-Protein Interaction Prediction and Binding Site Characterization
The initial step in understanding the potential biochemical effects of a compound like this compound involves predicting its interactions with protein targets. Computational methods are indispensable for this purpose, offering insights into binding possibilities and mechanisms.
Structure-based methods, particularly molecular docking, are commonly employed to simulate the interaction between a ligand (the carbamate) and a protein. nih.gov This technique predicts the preferred orientation of the carbamate when bound to a target protein, allowing for the characterization of the binding site. For carbamates, a well-known target is the enzyme acetylcholinesterase (AChE), where they act as inhibitors. plos.org In a typical docking simulation, the this compound molecule would be placed into the active site of a protein like AChE to determine the most stable binding pose and to identify key amino acid residues involved in the interaction.
In addition to structure-based approaches, ligand-based methods can be utilized, which rely on the principle that structurally similar molecules often exhibit similar biological activities. nih.gov Furthermore, the increasing availability of large-scale biological data has enabled the development of machine learning and deep learning models to predict protein-ligand interactions with greater accuracy, forming a field often referred to as "chemogenomics". nih.govnih.gov These feature-based methods can use descriptors from both the ligand and the protein to predict potential interactions. nih.gov
Computational Assessment of Binding Affinities and Interaction Modes (e.g., Hydrogen Bonding, Pi-Stacking)
Once a potential binding pose is identified, the next step is to quantify the strength of the interaction and characterize the specific noncovalent forces at play. Molecular dynamics (MD) simulations are a powerful tool for this, providing a dynamic view of the ligand-protein complex over time and allowing for the assessment of its stability. mdpi.com
Alchemical free energy calculations, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be coupled with MD simulations to compute the relative binding free energy of a ligand to a protein. nih.govacs.org These methods provide a more accurate estimation of binding affinity compared to docking scores alone. For instance, studies on other carbamate adducts have used these techniques to determine that their binding affinity to receptors like GluR2 is comparable to that of natural agonists. nih.govscienft.com
The analysis of interaction modes reveals the specific forces stabilizing the complex. For carbamates, these commonly include:
Hydrogen Bonding: The carbamate moiety contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and ester oxygens), which can form crucial hydrogen bonds with residues in the protein's active site. nih.gov
Pi-Stacking and Alkyl-π Interactions: The aromatic bromophenyl ring of this compound can engage in π-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. mdpi.comnih.gov CH-π interactions, where C-H bonds from the ligand interact with the aromatic rings of the protein, are also significant contributors to binding energy in many protein-ligand complexes. nih.gov
Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a directional noncovalent interaction with nucleophilic atoms like oxygen or nitrogen, which can further stabilize the complex. rsc.orgsemanticscholar.org
Computational studies on resveratrol-based carbamates have revealed that π-stacking, alkyl-π interactions, and hydrogen bonding are key stabilizing interactions within the active site of butyrylcholinesterase. mdpi.com
Mechanistic Insights into Potential Biochemical Modulation
Computational methods can also provide mechanistic insights into how a compound might modulate biochemical pathways. For many carbamates, a primary mechanism of action is the covalent modification of target enzymes, particularly serine hydrolases. nih.gov
The carbamate functional group can act as a carbamylating agent. In enzymes like fatty acid amide hydrolase (FAAH) or acetylcholinesterase, a serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the carbamate. nih.gov This results in the formation of a stable, carbamylated enzyme that is catalytically inactive, a process known as covalent inhibition. nih.gov Computational modeling can be used to study the reaction pathway of this carbamylation process, identifying transition states and calculating activation energies to understand the kinetics of inhibition.
Studies on carbamate inhibitors of FAAH have shown that they covalently modify the active site serine nucleophile, and this understanding has been used to design more potent inhibitors. nih.gov Therefore, it is plausible that this compound could act as an inhibitor of similar enzymes through this carbamylation mechanism.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their chemical activities.
Development of Predictive Models for Carbamate Chemical Activities (excluding biological outcomes)
QSAR models are developed by correlating calculated molecular descriptors of a set of compounds with their experimentally determined activities. nih.gov For carbamates, QSAR models have been successfully developed to predict various properties. plos.orgnih.gov The process typically involves:
Data Set Preparation: A training set of carbamate molecules with known chemical activities is compiled.
Molecular Descriptor Calculation: A wide range of descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule in the set. plos.org
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the activity. plos.org
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of molecules. plos.orgscirp.org
A robust QSAR model for carbamates can then be used to predict the chemical activities of new, untested compounds like this compound based solely on its structure.
Identification of Key Molecular Descriptors Influencing Chemical Behavior
A significant outcome of QSAR studies is the identification of molecular descriptors that are most influential in determining a compound's activity. For carbamates, various studies have highlighted the importance of several types of descriptors:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), as well as the Hirshfeld charge on specific atoms, such as the carbonyl carbon. nih.gov These descriptors are crucial for understanding the reactivity of the carbamate group.
Topological and Structural Descriptors: These relate to the two-dimensional structure and connectivity of the molecule. The Connolly accessible area, for example, has been shown to correlate with the biological activity of carbamate derivatives. plos.org
Physicochemical Descriptors: Properties like hydrophobicity (often represented by LogP) and hydrogen bonding capacity are also frequently used in QSAR models for carbamates.
Table 1: Key Molecular Descriptors in Carbamate QSAR Models
| Descriptor Type | Descriptor Name | Description | Relevance to Carbamate Activity |
|---|---|---|---|
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Represents the ability of a molecule to accept electrons. | Correlates with the electrophilicity of the carbamate carbonyl carbon, influencing its susceptibility to nucleophilic attack. plos.orgnih.gov |
| Electronic | Hirshfeld Charge (qC) | Describes the partial atomic charge on a specific atom. | The charge on the carbonyl carbon is a local electronic descriptor related to reactivity. nih.gov |
| Electronic | Electronic Affinity (EA) | The energy change when an electron is added to a neutral atom or molecule to form a negative ion. | A global electronic descriptor associated with LUMO energy that has been used in carbamate QSTR models. nih.gov |
| Structural | Connolly Accessible Area | The surface area of a molecule that is accessible to a solvent. | Influences how the molecule fits into a binding site and interacts with its environment. plos.org |
| Physicochemical | Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Determines the potential for hydrogen bonding, a key interaction in protein-ligand binding. |
In Silico Physicochemical Property Prediction and Drug-likeness Profiling
Computational tools are widely used to predict the physicochemical properties of molecules, which are critical determinants of their behavior in chemical and biological systems. For a compound like this compound, these predictions can provide early insights into its potential as a research tool or therapeutic agent.
Predicted physicochemical properties typically include:
Molecular Weight (MW): The mass of the molecule.
LogP: The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with membrane permeability.
Number of Hydrogen Bond Donors and Acceptors: Important for molecular interactions.
Number of Rotatable Bonds: Relates to conformational flexibility.
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. This is often evaluated using rules of thumb, such as Lipinski's Rule of Five, which sets criteria for the properties mentioned above. Various computational models can generate a "drug-likeness score" based on a compound's structural features.
Table 2: Predicted Physicochemical Properties and Drug-likeness Profile for this compound Note: These values are computationally predicted and may vary between different prediction algorithms. They are intended for illustrative purposes.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C9H9BrClNO2 | Defines the elemental composition of the molecule. |
| Molecular Weight | 278.53 g/mol | Within the typical range for small molecule drugs (< 500 g/mol). |
| XLogP3 | ~3.0 - 3.2 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Hydrogen Bond Donors | 1 | The N-H group in the carbamate linkage. |
| Hydrogen Bond Acceptors | 2 | The carbonyl and ester oxygen atoms. |
| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Suggests good potential for oral bioavailability. |
| Lipinski's Rule of Five | 0 violations | The compound adheres to the guidelines for drug-likeness. |
Theoretical Solubility and Lipophilicity Parameter Evaluation
The solubility and lipophilicity of a compound are critical determinants of its pharmacokinetic profile. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase.
Table 1: Predicted Lipophilicity for a Structural Isomer
| Parameter | Predicted Value | Source |
|---|---|---|
| XlogP | 3.2 | PubChemLite uni.lu |
Note: Data is for the structural isomer 2-chloroethyl N-(4-bromophenyl)carbamate.
Analysis of Molecular Complexity and Rotatable Bond Counts
Molecular complexity is a concept used to describe the intricacy of a molecule's structure. It can be quantified using various metrics that consider factors like the number of atoms, bonds, rings, and chiral centers. The number of rotatable bonds is a simpler but important metric that influences a molecule's conformational flexibility and its ability to bind to target proteins.
For this compound, the molecular formula is C9H9BrClNO2 bldpharm.com. Analysis of its structure reveals a degree of complexity arising from the substituted phenyl ring and the carbamate side chain. While a specific complexity score from advanced algorithms is not published, the rotatable bond count can be determined by examining the structure. Rotatable bonds are generally defined as any single bond, not in a ring, bound to a non-terminal heavy (non-hydrogen) atom. For this molecule, there are several such bonds in the chloroethyl carbamate portion of the structure, affording it significant conformational flexibility.
Prediction of Absorption and Distribution Parameters (theoretical only)
Theoretical predictions of absorption, distribution, metabolism, and excretion (ADME) are crucial in the early stages of compound evaluation. These parameters are often derived from physicochemical properties like LogP and molecular weight.
The predicted lipophilicity of the isomer 2-chloroethyl N-(4-bromophenyl)carbamate (XlogP of 3.2) falls within a range that is often associated with good oral absorption uni.lu. Furthermore, computational tools can predict other parameters like the collision cross-section (CCS), which relates to the molecule's shape and size in the gas phase and can be an indicator of its diffusion and distribution characteristics. For the singly charged positive ion ([M+H]+) of the 4-bromo isomer, the predicted CCS is 148.7 Ų uni.lu. These theoretical values suggest that the molecule possesses characteristics favorable for passive diffusion across biological membranes.
Table 2: Predicted Distribution-Related Parameters for a Structural Isomer
| Adduct | Predicted CCS (Ų) | Source |
|---|---|---|
| [M+H]+ | 148.7 | PubChemLite uni.lu |
| [M+Na]+ | 160.2 | PubChemLite uni.lu |
| [M-H]- | 154.8 | PubChemLite uni.lu |
Note: Data is for the structural isomer 2-chloroethyl N-(4-bromophenyl)carbamate.
Structure Activity Relationship Sar Principles and Mechanistic Insights for Carbamate Function
The Carbamate (B1207046) Linkage: Structural Contribution to Molecular Interactions
The carbamate functional group (-O-CO-NH-) is a key structural motif that can be considered a hybrid of an amide and an ester. nih.gov This unique arrangement confers significant chemical stability and the ability to participate in and modulate a variety of molecular interactions. nih.govnih.govacs.org The stability of the carbamate group is partly due to resonance stabilization involving the nitrogen lone pair and the carbonyl group, which results in a planar structure with a significant rotational barrier around the C-N bond. nih.govacs.org
The carbamate linkage is an effective participant in hydrogen bonding, a critical factor in molecular recognition and the formation of stable complexes. It possesses both a hydrogen bond donor (the amide N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). nih.govacs.org This duality allows carbamates to engage in complex intra- and intermolecular hydrogen bond networks. acs.orgacs.org
The carbonyl oxygen is a strong hydrogen bond acceptor, a property that can be leveraged to control molecular conformation. Studies have shown that the presence of hydrogen bond donors, such as acetic acid, can stabilize specific rotamers of the carbamate group. nd.edu For instance, in a chloroform solution, acetic acid can form a double hydrogen bond with the syn rotamer of a phenyl carbamate, moderately stabilizing this conformation. nih.govnd.edu In contrast, the alkoxy oxygen of the carbamate is a much poorer hydrogen bond acceptor, a difference attributed to a combination of steric and electrostatic factors. nd.eduacs.org The N-H group's ability to donate a hydrogen bond is fundamental to its interaction with hydrogen bond acceptors in its environment.
| Functional Group | Role in Hydrogen Bonding | Interaction Strength | Example of Interaction |
|---|---|---|---|
| Amide N-H | Donor | Moderate to Strong | Interaction with acceptor atoms like oxygen or nitrogen |
| Carbonyl C=O | Acceptor | Strong | Stabilization of syn-rotamers with acids like acetic acid nd.edu |
| Ester C-O | Acceptor | Weak | Considered a much poorer acceptor than carbonyl oxygen acs.org |
Due to the partial double-bond character of the C–N bond from amide resonance, rotation is restricted, leading to the existence of distinct planar conformers, or rotamers, known as syn and anti (also referred to as cis and trans, respectively). acs.orgnd.edu The rotational energy barrier in carbamates is approximately 3–4 kcal/mol lower than in analogous amides, which is attributed to electronic and steric effects from the adjacent ester oxygen. nih.govacs.org
Generally, the anti rotamer is sterically and electrostatically favored, with an energy difference of about 1.0-1.5 kcal/mol. nd.edu However, the equilibrium between these two states is sensitive and can be influenced by several factors including solvent, temperature, and molecular structure. acs.org For example, as temperature increases, the favored rotamer can switch from syn to anti. acs.org This relatively low energy barrier and balanced equilibrium allow carbamates to function as conformational switches in certain molecular systems. nih.govnd.edu Compared to more flexible amino acid structures, carbamates are considered more rigid, a feature thought to arise from the extended delocalization of π-electrons across the backbone. acs.orgnih.gov
| Property | Syn Conformer | Anti Conformer |
|---|---|---|
| General Stability | Less favored | More favored (by 1.0-1.5 kcal/mol) nd.edu |
| Steric Hindrance | Generally higher | Generally lower |
| Influence of H-Bonding | Can be strongly stabilized by specific H-bond donors nd.edu | Less affected by H-bond donors at the carbonyl site |
| Prevalence in Cyclic Systems | Not observed | Exclusive conformation in 5-, 6-, and 7-membered rings nih.gov |
Influence of the 2-Chloroethyl Moiety on Molecular Reactivity
The 2-chloroethyl group [-CH₂CH₂Cl] is a critical component that imparts alkylating potential to the molecule. Alkyl halides are characterized by a polarized carbon-halogen bond, which renders the carbon atom attached to the halogen (the α-carbon) electrophilic and susceptible to nucleophilic attack. msu.edu
The primary chemical reactivity of the 2-chloroethyl group in 2-chloroethyl N-(2-bromophenyl)carbamate stems from its nature as an alkyl chloride. The electronegativity difference between carbon and chlorine creates a dipole, making the α-carbon an electrophilic center. msu.edu This electrophilicity is the basis for the molecule's ability to participate in intermolecular reactions, most notably nucleophilic substitutions, where a nucleophile replaces the chloride leaving group. libretexts.org
Compounds containing a (2-chloroethyl)amine moiety are known to form highly reactive aziridinium ion intermediates that readily react with biological nucleophiles. acs.org While the carbamate in the title compound is less basic than an amine, the principle of the chloroethyl group acting as a precursor to a reactive species is a key aspect of its function. The presence of this group transforms the otherwise stable carbamate into a potential alkylating agent, capable of forming covalent bonds with nucleophilic sites in other molecules.
The reactivity of an alkyl halide is heavily dependent on the nature of the halogen, which influences both the carbon-halogen bond strength and the stability of the halide as a leaving group. The C-Cl bond is stronger and less polarizable than C-Br or C-I bonds, making alkyl chlorides generally less reactive alkylating agents than their bromide or iodide counterparts. msu.edu However, they are more reactive than alkyl fluorides, which possess a very strong C-F bond. msu.edu
In the context of reactive chemical probes and drugs, various alkylating moieties are employed. Nitrogen mustards, which contain bis(2-chloroethyl)amine groups, are potent alkylators used in chemotherapy. acs.org Other common electrophiles include iodoacetamide and chloroacetamide, which are typically used to target thiol groups in proteins. acs.org The reactivity of the 2-chloroethyl group is moderate compared to these other moieties, a property that can be advantageous in designing molecules with specific reactivity profiles.
| Alkyl Halide (R-X) | Bond Strength (kcal/mol) | Leaving Group Ability | General Reactivity |
|---|---|---|---|
| R-F | ~110 | Poor | Very Low |
| R-Cl | ~81 | Good | Moderate |
| R-Br | ~68 | Very Good | High |
| R-I | ~51 | Excellent | Very High |
Effects of Bromophenyl Substitution on Molecular Recognition and Electronic Properties
The 2-bromophenyl group attached to the carbamate nitrogen significantly influences the molecule's steric and electronic properties, which in turn affects its capacity for molecular recognition. The bromine atom, being a halogen, has a dual electronic effect: it is electron-withdrawing through induction due to its high electronegativity, but it can also act as a weak π-electron donor through resonance.
Steric and Electronic Effects of Ortho-Bromo Substitution on the Aryl Ring
The presence of a bromine atom at the ortho position of the N-phenyl ring in this compound introduces significant steric and electronic effects that modulate its chemical properties and reactivity.
Steric Hindrance: The bulky bromine atom in the ortho position creates steric hindrance around the carbamate linkage. This steric bulk can force the N-aryl ring to rotate out of co-planarity with the carbamate's C–N bond nd.edu. Such a conformational change can reduce the conjugation between the nitrogen lone pair and the aromatic system, which in turn can influence the rotational barrier around the C–N bond nd.edu. In related N-aryl carbamates, steric hindrance has been shown to be a critical factor in directing the regioselectivity of reactions, such as electrophilic aromatic substitution researchgate.net.
Electronic Effects: Halogens, including bromine, exhibit a dual electronic nature. They are deactivating due to their strong electron-withdrawing inductive effect, yet they are ortho, para-directing in electrophilic aromatic substitutions because of their weaker electron-donating resonance effect mdpi.com. In the context of this compound, the inductive effect of the ortho-bromo substituent decreases the electron density of the aromatic ring and the nitrogen atom. This electron-withdrawing nature can attenuate the dipolar character of the carbamate's ground state, leading to more single-bond character in the C–N bond nd.edu. Studies on substituted N-aryl carbamates have demonstrated a linear free energy relationship between the rotational barrier of the C–N bond and the electronic stabilization effect of the substituent on the N-aryl ring, with electron-withdrawing groups generally decreasing this barrier nd.edu.
The following table summarizes the expected steric and electronic effects of the ortho-bromo substitution:
| Effect | Description | Consequence for this compound |
| Steric Hindrance | The large size of the bromine atom crowds the space around the carbamate nitrogen. | - Forces the 2-bromophenyl ring out of plane with the carbamate group.- May influence the preferred conformation (syn/anti) of the carbamate.- Can hinder the approach of reactants to the carbamate linkage or the aromatic ring. |
| Inductive Effect | Bromine withdraws electron density from the aromatic ring through the sigma bond. | - Decreases the electron density on the nitrogen atom.- Reduces the overall reactivity of the aromatic ring towards electrophiles.- Influences the acidity of the N-H proton. |
| Resonance Effect | The lone pairs on the bromine atom can be delocalized into the aromatic pi-system. | - Directs incoming electrophiles to the ortho and para positions (relative to the bromine).- Partially counteracts the inductive deactivation at these positions. |
Contribution of Aromaticity to Pi-Stacking and Hydrophobic Interactions in Chemical Systems
The aromatic 2-bromophenyl ring in this compound is a key structural feature that facilitates non-covalent interactions such as pi-stacking and hydrophobic interactions.
Pi-Stacking Interactions: Aromatic rings can engage in pi-stacking interactions, where the pi-orbitals of adjacent rings overlap. This interaction is a significant stabilizing force in various chemical and biological systems. The electron distribution in the aromatic ring of this compound, which is influenced by the bromine substituent, will affect its pi-stacking capabilities. While there is no specific data on this molecule, in other halogenated aromatic compounds, pi-stacking has been shown to play a role in their crystal packing and molecular recognition.
Hydrophobic Interactions: The 2-bromophenyl group imparts a significant hydrophobic character to the molecule. Hydrophobicity is a major driving force for the association of nonpolar molecules in aqueous environments. The presence of the halogen can further modulate this property. In related compounds, the introduction of a bromine atom can enhance lipophilicity, which may influence the molecule's interactions with nonpolar environments and its solubility characteristics acs.org.
The interplay of these interactions is crucial in determining the supramolecular chemistry of this compound and its behavior in different solvent systems.
Comparative SAR Studies with Analogous Carbamate and Urea Structures
Examination of Positional Isomerism (e.g., ortho- vs. para-bromo) on Reactivity and Chemical Interactions
The position of the bromine substituent on the N-phenyl ring significantly influences the reactivity and interaction profile of the carbamate. A comparison between the ortho-bromo (this compound) and the hypothetical para-bromo isomer reveals key differences.
| Feature | ortho-Bromo Isomer | para-Bromo Isomer | Rationale |
| Steric Hindrance | High, due to the proximity of the bromine to the carbamate linkage. | Low, as the bromine is distant from the carbamate group. | The ortho position is adjacent to the point of attachment of the phenyl ring to the nitrogen, leading to greater steric crowding. |
| Reactivity of Aromatic Ring | Generally lower due to steric shielding of the positions adjacent to the bromine. | Generally higher as the positions ortho to the bromine are more accessible. | Steric hindrance in the ortho-isomer can impede the approach of electrophiles. |
| Intramolecular Interactions | Possible intramolecular hydrogen bonding or other through-space interactions between the bromine and the carbamate group. | Unlikely due to the distance between the bromine and the carbamate group. | The proximity of the substituents in the ortho-isomer allows for potential intramolecular interactions that are not possible in the para-isomer. |
| Acidity of N-H | Potentially altered due to the through-space electronic effects of the nearby bromine. | Primarily influenced by the inductive and resonance effects of the bromine through the aromatic system. | The "ortho effect" can lead to unexpected changes in acidity compared to what would be predicted based on electronic effects alone. |
Analysis of Different N-Substituents (e.g., Alkyl vs. Aryl) on Molecular Properties
The nature of the substituent on the carbamate nitrogen atom has a profound impact on the molecule's properties. Comparing an N-aryl carbamate like this compound with a hypothetical N-alkyl analogue highlights these differences.
| Property | N-Aryl (2-bromophenyl) | N-Alkyl | Reason for Difference |
| C-N Bond Character | More single-bond character. | More double-bond character. | The electron-withdrawing aryl group delocalizes the nitrogen lone pair into the ring, reducing its participation in the carbamate resonance nd.edu. |
| Rotational Barrier (C-N) | Lower. | Higher. | The increased double-bond character in N-alkyl carbamates leads to a higher energy barrier for rotation. |
| Acidity of N-H | More acidic. | Less acidic. | The aryl group is electron-withdrawing, stabilizing the conjugate base after deprotonation. |
| Reactivity | The aromatic ring can undergo electrophilic substitution. | The alkyl group is generally unreactive under similar conditions. | The presence of the pi-system in the aryl group provides a site for various chemical transformations. |
The N-(2-chloroethyl) group itself is an interesting N-substituent. The presence of the chlorine atom introduces an electrophilic center, and the ethyl chain provides some conformational flexibility. In other contexts, the 2-chloroethyl group is known to be a reactive moiety, capable of forming a reactive aziridinium intermediate, although the electron-withdrawing nature of the carbamate group may diminish this reactivity nih.gov.
Comparative Studies with Urea and Thiourea Analogues in Terms of Chemical Reactivity and Mechanistic Outcomes
Replacing the carbamate oxygen with a nitrogen (urea) or sulfur (thiourea) atom leads to significant changes in chemical reactivity and mechanistic pathways.
Urea Analogue (N-(2-bromophenyl)-N'-(2-chloroethyl)urea):
| Feature | Carbamate | Urea |
| Hydrogen Bonding | One N-H donor. | Two N-H donors. |
| Basicity | The nitrogen is less basic due to the adjacent electronegative oxygen. | The nitrogens are more basic. |
| Reactivity towards Nucleophiles | The carbonyl carbon is susceptible to nucleophilic attack. | The carbonyl carbon is also electrophilic, but the reactivity can be modulated by the two nitrogen substituents. |
Thiourea Analogue (N-(2-bromophenyl)-N'-(2-chloroethyl)thiourea):
| Feature | Carbamate | Thiourea |
| Structure | The thiourea unit in N-(2-Bromophenyl)thiourea is nearly perpendicular to the bromobenzene ring researchgate.nethilarispublisher.com. | The planarity of the carbamate group can be influenced by substituents. |
| Hydrogen Bonding | Oxygen is the primary hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor than oxygen, but the N-H groups are still effective donors researchgate.net. |
| Reactivity | The carbonyl group is a hard electrophile. | The thiocarbonyl group is a soft electrophile, preferring to react with soft nucleophiles. |
| Coordination Chemistry | The oxygen atom can coordinate to hard metal centers. | The sulfur atom is a good ligand for soft metals. |
Biochemical Mechanism of Action Studies in Vitro Investigations
Enzyme Inhibition Mechanisms (In Vitro)
Based on the general behavior of related chemical structures, the following mechanisms could be hypothesized for 2-chloroethyl N-(2-bromophenyl)carbamate.
Carbamates are well-known inhibitors of serine hydrolases, most notably acetylcholinesterase and butyrylcholinesterase. The typical mechanism involves a reversible step, forming a non-covalent enzyme-inhibitor complex, followed by a carbamoylation reaction where the carbamate (B1207046) moiety is transferred to the active site serine residue. This results in a temporarily inactive enzyme. The inhibition is often described as pseudo-irreversible, as the carbamoylated enzyme can be slowly hydrolyzed back to its active form. The kinetics would likely be characterized by a second-order rate constant of inhibition (kᵢ), which is a ratio of the carbamoylation rate constant to the inhibitor's dissociation constant.
The this compound molecule possesses two key functional groups that suggest potential biochemical targets:
Carbamate Group: This group is a classic feature of inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It is plausible that this compound could act as an inhibitor of these enzymes. Other potential targets for carbamate-containing compounds include fatty acid amide hydrolase (FAAH).
2-Chloroethyl Group: This is a reactive alkylating group. The presence of this moiety suggests that DNA could be a primary target. The mechanism would likely involve the formation of a highly reactive aziridinium ion through intramolecular cyclization, which then alkylates nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can lead to DNA damage and cytotoxicity.
Other potential enzymatic targets for compounds with similar structures include:
Monoamine Oxidase B (MAO-B): Some carbamate derivatives have been investigated as MAO-B inhibitors.
Aldo-Keto Reductases (AKR1Cs): These enzymes are involved in steroid metabolism and prostaglandin synthesis, and various small molecules can act as inhibitors.
Kinases: While less common for this specific chemical structure, the broad landscape of kinase inhibitors includes a diverse range of chemical scaffolds.
Tubulin Polymerization: Certain carbamates have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism of action for some anticancer agents.
The interaction of this compound with its potential targets would likely involve both non-covalent and covalent binding.
Non-Covalent Binding: The initial interaction with an enzyme's active site would be governed by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The aromatic rings and the carbamate group would contribute to these interactions.
Covalent Binding:
Carbamoylation: As described above, the carbamate group can form a covalent bond with the serine residue in the active site of serine hydrolases.
Alkylation: The 2-chloroethyl group can form a covalent bond with nucleophilic residues on proteins or with DNA bases. This is generally an irreversible interaction.
Molecular Targeting and Binding Site Analysis
Without experimental data, any discussion of molecular targeting and binding site analysis remains speculative and would rely on computational modeling.
In the absence of experimental data for this compound, a typical research workflow would involve using computational docking simulations to predict its binding affinity and pose within the active sites of potential target enzymes. These predictions would then need to be validated through in vitro enzymatic assays.
Molecular docking studies would aim to identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. For example, in the active site of acetylcholinesterase, key residues would include those in the catalytic triad (serine, histidine, and glutamate) and aromatic residues lining the active site gorge. For DNA alkylation, the key interactions would be with the nucleophilic centers of the DNA bases.
Allosteric Modulation Studies of Target Molecules
Extensive searches of publicly available scientific literature and research databases did not yield any specific in vitro studies investigating the allosteric modulation of target molecules by this compound. Consequently, there are no detailed research findings or data tables to present on this specific topic for this compound.
While the broader class of carbamates has been studied for various mechanisms of action, including enzyme inhibition and interactions with receptors, no studies were identified that specifically examined this compound for its potential to act as an allosteric modulator. Allosteric modulation involves the binding of a ligand to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. Research into such mechanisms requires specific experimental designs, such as radioligand binding assays in the presence and absence of the compound or functional assays that can distinguish between orthosteric and allosteric effects.
The absence of such studies in the retrieved search results means that the capacity of this compound to allosterically modulate any biological target remains uninvestigated and unknown. Therefore, no data on its effects on substrate affinity, efficacy, or binding cooperativity with other ligands can be provided.
Future Research Directions and Emerging Paradigms for 2 Chloroethyl N 2 Bromophenyl Carbamate Research
Development of Novel and Sustainable Synthetic Methodologies for Related Carbamate (B1207046) Architectures
The synthesis of carbamates, including 2-chloroethyl N-(2-bromophenyl)carbamate, has traditionally relied on methods that can involve hazardous reagents. The future of carbamate synthesis lies in the development of more sustainable and efficient methodologies. Recent advancements have focused on greener approaches, such as the direct synthesis from CO2, amines, and alcohols, which avoids the use of toxic precursors like phosgene. rsc.orgresearchgate.net One innovative strategy involves the direct transformation of Boc-protected amines into a variety of carbamates, thiocarbamates, and ureas using a simple base like lithium tert-butoxide, thereby eliminating the need for hazardous reagents and metal catalysts. researchgate.netrsc.org This method has been shown to be scalable and aligns with the principles of green chemistry. rsc.org
Future research should aim to adapt and optimize these sustainable methods for the specific synthesis of this compound and its derivatives. This would involve exploring the reactivity of 2-bromoaniline and 2-chloroethanol under these greener conditions and investigating catalyst systems that can facilitate these transformations with high yield and selectivity. bohrium.com The development of one-pot syntheses and flow chemistry processes could further enhance the efficiency and safety of producing these valuable chemical entities.
Table 1: Comparison of Traditional vs. Sustainable Carbamate Synthesis Methods
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Starting Materials | Isocyanates, phosgene derivatives | CO2, Boc-protected amines, alcohols |
| Reagents | Often toxic and hazardous | Benign bases (e.g., t-BuOLi), mild catalysts |
| Byproducts | Can produce significant waste | Often have minimal and less hazardous byproducts |
| Reaction Conditions | Can require harsh conditions | Often milder and more energy-efficient |
| Scalability | Can be challenging to scale safely | Methods are being developed for gram-scale production and beyond |
Advanced Computational Approaches for Enhanced Predictive Modeling and Rational Design of Chemical Probes
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding the rational design of new chemical probes. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are becoming increasingly integral to chemical research. mdpi.comacs.orgchemrxiv.org For instance, DFT can be used to study the conformational landscape of carbamates, revealing how different structural features, such as cis/trans amide bond configurations, influence their stability and reactivity. acs.orgchemrxiv.org QSAR models can correlate molecular descriptors with biological activity or toxicity, enabling the prediction of these properties for novel compounds. mdpi.com
Future computational work on this compound should focus on:
Predicting Reactivity: Using DFT to model reaction mechanisms, such as hydrolysis or interactions with biological nucleophiles, to understand the influence of the ortho-bromo and 2-chloroethyl substituents.
Virtual Screening: Employing docking simulations to predict the binding of this compound and its virtual derivatives to specific protein targets, thereby identifying potential biological applications. mdpi.com
Toxicity Prediction: Developing robust QSAR models to predict the potential toxicity of new carbamate derivatives, ensuring the early-stage identification of safer and more effective compounds. mdpi.com
These computational approaches will accelerate the discovery and optimization of carbamate-based chemical probes for various applications.
Exploration of Chemical Biology Tools Incorporating Carbamates (e.g., Chemiluminescent Protection Groups)
Carbamates are widely recognized for their utility as protecting groups in organic synthesis, particularly in peptide synthesis where they can mask the reactivity of amine groups. masterorganicchemistry.comchem-station.com The stability of the carbamate linkage and the ability to remove it under specific conditions make it an invaluable tool for chemists. masterorganicchemistry.com An emerging and exciting area of research is the incorporation of carbamates into more sophisticated chemical biology tools, such as chemiluminescent protecting groups (CLPGs). mdpi.com These groups release a flash of light upon cleavage, providing a real-time signal of a specific chemical or biological event. mdpi.com
Future research in this area could involve designing and synthesizing derivatives of this compound that can function as novel CLPGs. This would require the incorporation of a chemiluminescent scaffold into the carbamate structure. The release of the 2-bromophenylamine or a related reporter molecule could be triggered by a specific enzyme or chemical stimulus, with the accompanying light emission serving as a sensitive detection method. Such tools could have applications in diagnostics, high-throughput screening, and the study of biological processes.
Detailed Mechanistic Investigations into Catalytic Antibody-Mediated Carbamate Hydrolysis
The hydrolysis of carbamates is a reaction of significant interest, and the use of catalytic antibodies to mediate this transformation offers a high degree of specificity. nih.gov The mechanism of carbamate hydrolysis can proceed through different pathways, such as the BAc2 (addition-elimination) or E1cB (elimination-addition) mechanisms, and the dominant pathway can be influenced by the structure of the carbamate and the design of the catalytic antibody. nih.govresearchgate.netresearchgate.net Studies on aryl carbamates have shown that the nature of the substituents on the phenyl ring can significantly impact the hydrolysis rate and mechanism. nih.govresearchgate.net
For this compound, future research should focus on:
Eliciting Specific Catalytic Antibodies: Designing haptens that mimic the transition state for the hydrolysis of this specific carbamate to generate antibodies with tailored catalytic activity.
Mechanistic Elucidation: Using kinetic studies, isotope effects, and computational modeling to determine the precise mechanism by which these antibodies catalyze the hydrolysis of this compound.
Structure-Function Relationships: Investigating how modifications to the antibody's active site affect its catalytic efficiency and substrate specificity.
A deeper understanding of these catalytic systems could lead to the development of novel biocatalysts for applications in prodrug activation and environmental remediation. nih.gov
Dedicated Studies on the Specific Effects of Ortho-Bromophenyl Substitution versus Other Isomers on Reactivity and Molecular Interactions
The position of the bromine atom on the phenyl ring of 2-chloroethyl N-(phenyl)carbamate is expected to have a profound impact on its chemical and physical properties. The ortho-substitution in this compound introduces steric and electronic effects that differentiate it from its meta- and para-isomers. Electron-withdrawing groups, such as bromine, on the O-phenyl residue of carbamates are known to increase their reactivity towards nucleophiles, including the catalytic serine in enzymes. nih.gov
Future research should systematically investigate the consequences of the ortho-bromo substitution by:
Comparative Reactivity Studies: Quantifying the rates of hydrolysis and reactions with various nucleophiles for the ortho, meta, and para isomers of bromophenyl carbamates to delineate the electronic and steric effects.
Crystallographic Analysis: Determining the solid-state structures of all three isomers to understand how the bromine position influences crystal packing and intermolecular interactions. A study on the related 2-bromophenyl N-(pyridin-3-yl)carbamate revealed specific hydrogen-bonding motifs. researchgate.net
Spectroscopic and Computational Analysis: Using techniques like NMR, IR, and DFT to probe the conformational preferences and electronic structure of each isomer in solution.
These studies will provide a fundamental understanding of how substituent positioning can be used to fine-tune the properties of carbamate molecules for specific applications.
Table 2: Predicted Physicochemical Properties of Bromophenyl Carbamate Isomers
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer |
|---|---|---|---|
| Dipole Moment | Expected to differ due to vector addition of bond dipoles | Expected to differ from ortho and para | Expected to differ from ortho and meta |
| Steric Hindrance | Highest around the carbamate linkage | Intermediate | Lowest |
| Reactivity | Potentially enhanced due to electronic effects, but may be sterically hindered | Primarily influenced by electronic effects | Primarily influenced by electronic effects |
| Crystal Packing | Likely to be distinct due to different intermolecular interactions | Likely to be distinct | Likely to be distinct |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Carbamate Action at a Systemic Chemical Level
To fully understand the impact of a chemical compound on a biological system, a holistic approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a powerful platform for achieving a systems-level understanding of a molecule's mechanism of action. While such studies are still emerging for carbamates, they hold immense potential. For example, a multi-omics approach was recently used to unravel the synergistic mechanism of a dithiocarbamate with an antibiotic against a pathogenic bacterium. nih.gov
Future research on this compound could leverage a similar multi-omics strategy to:
Identify Biological Targets: Exposing cells or organisms to the compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles to identify potential molecular targets and affected pathways.
Uncover Mechanisms of Action: Integrating the different omics datasets to build a comprehensive model of how the compound exerts its biological effects, from the initial molecular interaction to the ultimate physiological response.
Discover Biomarkers: Identifying specific molecular changes that can serve as biomarkers of exposure or effect, which could be valuable for diagnostic or prognostic purposes.
This systems-level approach will be crucial for translating the chemical properties of this compound into a comprehensive understanding of its biological potential.
Q & A
Q. What are the common synthetic routes for preparing 2-chloroethyl N-(2-bromophenyl)carbamate, and what factors influence reaction efficiency?
The synthesis typically involves carbamate formation via reaction of 2-bromoaniline derivatives with 2-chloroethyl chloroformate under alkaline conditions. A modified Mitsunobu protocol (e.g., using DEAD/TPP in THF) may enhance yields for sterically hindered substrates . Key factors include:
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Single-crystal X-ray diffraction reveals bond-length asymmetry in the carbamate group (e.g., C=O at ~1.21 Å, C–O at ~1.36 Å) and geometric distortions due to steric effects from the 2-bromophenyl group . Intermolecular interactions (e.g., C–H···O hydrogen bonds, halogen bonding between Br and adjacent carbonyls) stabilize the crystal lattice, as observed in related N-(2-chloroethyl)carbamates .
Q. What biological activities are associated with the 2-chloroethyl carbamate moiety, and how are they evaluated experimentally?
The 2-chloroethyl group acts as an alkylating agent, forming DNA adducts (e.g., guanine N7 adducts) via SN2 mechanisms. Standard assays include:
- Cytotoxicity : IC50 determination in cancer cell lines (e.g., MTT assay) .
- DNA crosslinking : Gel electrophoresis or comet assays to quantify adduct formation .
- Mutagenicity : Ames test with Salmonella strains .
Advanced Research Questions
Q. What analytical techniques are critical for resolving contradictory data regarding the carbamate group’s reactivity in alkylation studies?
Discrepancies in alkylation rates (e.g., variable adduct yields) can be addressed via:
Q. How do electronic and steric effects of the 2-bromophenyl substituent influence alkylation kinetics compared to chloro-substituted analogs?
The bromine atom’s larger van der Waals radius increases steric hindrance, slowing nucleophilic attack on the 2-chloroethyl group. Electronically, its −I effect reduces carbamate electrophilicity, as shown in Hammett studies comparing σ values (σ_Br = 0.23 vs. σ_Cl = 0.47) . Kinetic assays (e.g., UV-Vis monitoring of nitrobenzylpyridine alkylation) confirm slower rates (k_rel ~0.6) versus 2-chlorophenyl analogs .
Q. What strategies mitigate hydrolysis of the carbamate group during in vitro bioactivity assays?
- Co-solvents : 10–20% DMSO maintains compound stability in aqueous buffers .
- Pro-drug design : Masking the carbamate as a tert-butyl ester (e.g., tert-butyl N-(2-chloroethyl)carbamate) delays hydrolysis until enzymatic activation .
- Low-temperature storage : −20°C reduces degradation rates by ~50% .
Methodological Notes
- Synthetic Optimization : Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) and purification by silica gel chromatography (gradient elution) ensure >95% purity .
- Crystallography : High-resolution data (Rint < 5%) require slow evaporation from ethanol or acetonitrile .
- Bioassays : Include positive controls (e.g., chlorambucil for alkylation) and negative controls (hydrolysis products) to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
